![molecular formula C13H12N4 B1415172 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 13995-91-0](/img/structure/B1415172.png)
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological importance . These structures exhibit promising pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” can be analyzed using spectroscopic methods . The structure of 1H-pyrazolo[3,4-b]quinoline, a similar compound, is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction of 3β-hydroxypregna-5,16-dien-20-one and its 3-O-acetyl derivative with 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine led to hydrazones at position 20 of the pregnenolone molecule . A condensation of hydrazine with amide acetals or aldehydes and subsequent cyclization furnished pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” can be determined using spectroscopic methods . For example, the 1H NMR, δ: 2.66 (s, 3H, Me), 7.33 (t, 2H, J = 7.4 Hz, NH 2), 7.56–7.62 (m, 5H, 3′-H, 4′-H, 5′-H, 3′′-H, 5′′-H), 8.27–8.29 (m, 2H, 2′-H, 6′-H), 8.42–8.45 (m, 2H, 2′′-H, 6′′-H). 13 C NMR, δ: 14.97 (Me), 99.64 [C (3a)], 120.71 [C (2′), C (6′)], 126.01 [C (4′)], 128.90 [C (2′′), C (6′′)], 129.62 [C (3′), C (5′)], 130.24 [C (3′′), C (5′′)], 135.68 [C (4′′)], 137.24 [C (1′′)], 139.51 [C (1′)], 143.42 [C (3)], 155.76 [C (7a)], 158.96 [C (4)], 161.04 [C (6)].Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound has been used in the synthesis of novel CDK2 targeting compounds. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The synthesized compounds significantly inhibited the growth of examined cell lines .
Anticancer Activity
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Protein Kinase Inhibition
Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity through different action mechanisms, one of which is inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
VEGFR-2 Inhibition
Some pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity against VEGFR-2, an important target in cancer treatment . This inhibition can disrupt the vascular endothelial growth factor pathway, which plays a crucial role in angiogenesis .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
Antimicrobial Activity
Some pyrazolo[3,4-d]pyrimidines have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents .
Future Directions
The synthesized compounds can be considered as new candidates for further optimization as anticancer agents . The development of new synthesis processes and the discovery of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment are potential future directions .
Mechanism of Action
Target of Action
The primary target of the compound 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 by 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition disrupts the normal cell cycle, leading to the arrest of cell growth and proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell growth and proliferation . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
properties
IUPAC Name |
3,4-dimethyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-11-9(2)16-17-13(11)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCOAAVYHMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)
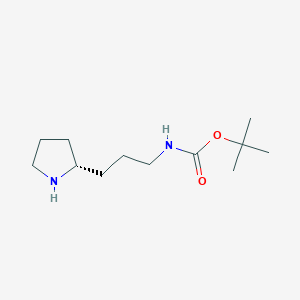

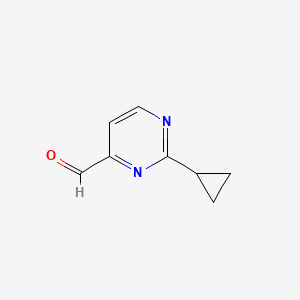
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
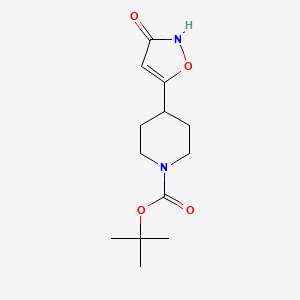
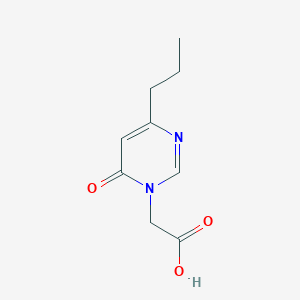

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
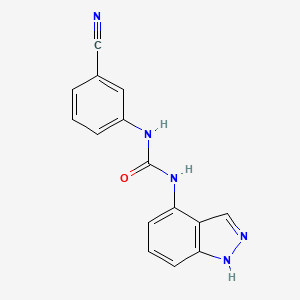
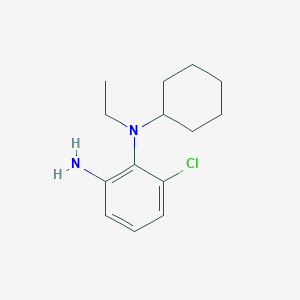
![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)